molecular formula C19H17NO4 B2856622 2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 438225-88-8

2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No. B2856622
CAS RN: 438225-88-8
M. Wt: 323.348
InChI Key: NRLPAVYSIQVPHK-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-Dimethoxyphenethylamine , which is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .


Molecular Structure Analysis

The molecular structure of the related compound 3,4-Dimethoxyphenylacetic acid is given by the formula C10H12O4 .


Chemical Reactions Analysis

3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .


Physical And Chemical Properties Analysis

The related compound 3,4-Dimethoxyphenylacetic acid is a pale cream powder . It has a melting point of 94.0-101.0°C and is soluble in water .

Scientific Research Applications

Photolabile Protecting Group

2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is related to 8-bromo-7-hydroxyquinoline (BHQ), a compound used as a photolabile protecting group for carboxylic acids. BHQ offers greater photon efficiency compared to similar compounds, such as DMNB and Bhc, and is sensitive enough for multiphoton-induced photolysis in vivo. Its increased solubility and low fluorescence make it useful in biological contexts, especially as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Heterocyclic Compounds

This compound is part of the synthesis process for various heterocyclic compounds. For instance, derivatives like dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines have been synthesized using related compounds, highlighting its utility in creating complex organic structures (Zinchenko et al., 2009).

Auxiliary-Directed Palladium-Catalyzed Reactions

The compound is similar to 8-aminoquinoline auxiliary, used in palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives. This method shows some tolerance to functional groups, allowing the functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

NMDA Receptor Antagonism

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to this compound, have been studied for their antagonist activity at the glycine site on the NMDA receptor. These studies contribute to understanding the binding requirements for these receptors and could be relevant for designing drugs that target these sites (Carling et al., 1992).

Synthesis of Constrained Amino Acid Derivatives

In the synthesis of constrained nonproteinogenic amino acid derivatives, such as 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, compounds structurally similar to this compound are used. This demonstrates its role in creating novel amino acids for peptide synthesis (Czombos et al., 2000).

Molecular Conformation and Crystal Packing

Studies on substituted 4-Phenylquinolines, related to this compound, shed light on the molecular conformation and crystal packing in such structures. These studies are crucial for understanding the physical properties and stability of these compounds, which can be vital for their application in various fields (Sarveswari et al., 2012).

Safety and Hazards

The related compound 3,4-Dimethoxyphenylacetic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-5-4-6-13-14(19(21)22)10-15(20-18(11)13)12-7-8-16(23-2)17(9-12)24-3/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLPAVYSIQVPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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